
Isopropyl 1-Naphthylacetimidate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 1-Naphthylacetimidate Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-Naphthylacetimidate Hydrochloride typically involves the reaction of isopropylamine with 1-naphthylacetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-Naphthylacetimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthylacetyl derivatives.
Reduction: Reduction reactions can yield naphthylacetyl amines.
Substitution: It readily participates in nucleophilic substitution reactions, forming a variety of substituted naphthylacetyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, and thiols under mild conditions.
Major Products
The major products formed from these reactions include naphthylacetyl derivatives, naphthylacetyl amines, and various substituted naphthylacetyl compounds.
Scientific Research Applications
Isopropyl 1-Naphthylacetimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Isopropyl 1-Naphthylacetimidate Hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can modify proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic attack on the imidate group, resulting in the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 1-Naphthylacetate: Similar structure but lacks the imidate group.
Naphthylacetic Acid: A simpler compound with similar reactivity.
Isopropyl Acetimidate: Shares the imidate group but has a different aromatic ring.
Uniqueness
Isopropyl 1-Naphthylacetimidate Hydrochloride is unique due to its combination of the naphthyl ring and the imidate group, which imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
propan-2-yl 2-naphthalen-1-ylethanimidate;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9,11,16H,10H2,1-2H3;1H |
InChI Key |
OQLSNUMIHFUMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=N)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


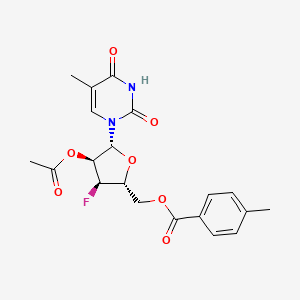
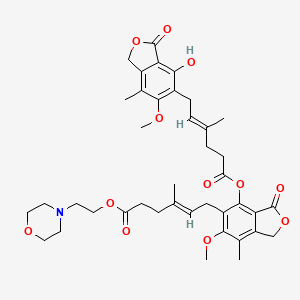
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
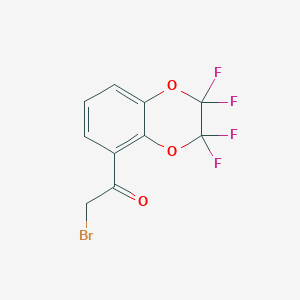
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
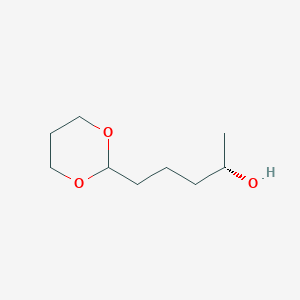
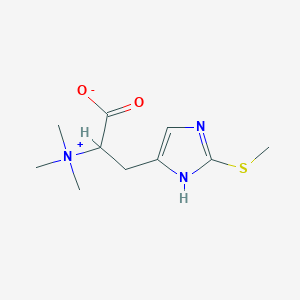

![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)


